molecular formula C10H11ClFNO B1383031 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 1795283-85-0

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1383031
CAS No.: 1795283-85-0
M. Wt: 215.65 g/mol
InChI Key: DNICTNUQWLKQSZ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride (CAS 1795283-85-0) is a halogenated benzofuran derivative with a molecular weight of 215.65 g/mol and the molecular formula C₁₀H₁₁ClFNO . The compound features a benzofuran core substituted with a fluorine atom at the 5-position and an ethylamine side chain at the 2-position, which is protonated as a hydrochloride salt.

Benzofuran derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive natural products and pharmaceuticals. The fluorine substituent in this compound likely enhances metabolic stability and modulates electronic properties, while the ethylamine group may facilitate interactions with biological targets such as receptors or enzymes.

Properties

IUPAC Name

1-(5-fluoro-1-benzofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNICTNUQWLKQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties , making it a candidate for further research in drug development. Its ability to modulate biological pathways could lead to new treatments for infections and inflammatory diseases.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:

  • Nucleophilic substitutions : The fluorine atom can be replaced with other functional groups, allowing for the diversification of derivatives.
  • Oxidation and reduction reactions : These processes can modify the compound to yield alcohols or ketones, expanding its utility in synthetic chemistry.

Material Science

In industrial applications, this compound is explored for developing new materials. Its unique chemical structure may contribute to the formulation of advanced polymers or coatings with specific functional properties.

Biological Studies

Research is ongoing to understand the mechanism of action of this compound. Initial findings indicate that it may interact with specific molecular targets, such as enzymes or receptors involved in inflammatory responses or microbial growth regulation. Understanding these interactions could pave the way for novel therapeutic strategies.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various benzofuran derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Inflammatory Response Modulation

Research has highlighted the role of benzofuran derivatives in modulating inflammatory pathways. Preliminary data suggest that 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amie hydrochloride could inhibit specific pro-inflammatory cytokines, warranting further exploration in therapeutic contexts.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and availability.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number MDL Number Key Features
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine HCl 5-F, 2-ethylamine C₁₀H₁₁ClFNO 215.65 1795283-85-0 MFCD28023612 Fluorine substituent; unavailable
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine HCl 5-Cl, 2-ethylamine C₁₀H₁₁Cl₂NO 232.11 117234-02-3 MFCD19686283 Higher lipophilicity; stored at RT
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine HCl 5-F, 3-Me, 2-ethylamine C₁₁H₁₃ClFNO 229.68 1240526-38-8 MFCD16547650 Steric bulk from methyl group
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-amine HCl 5-OMe, 2-Me, 3-ethylamine C₁₂H₁₆ClNO₂ ~245 (estimated) 21587-39-3 N/A Electron-donating methoxy group
1-(1-Benzothiophen-3-yl)ethan-1-amine HCl Benzothiophene core C₁₀H₁₂ClNS 213.72 Not provided Not provided Sulfur heteroatom; altered electronics

Key Comparative Insights:

Halogen Substituent Effects: The 5-fluoro substituent in the target compound reduces steric hindrance compared to the 5-chloro analog (), which has a higher molecular weight (232.11 vs. 215.65) and increased lipophilicity due to chlorine’s larger atomic radius and polarizability .

The 5-methoxy group in is electron-donating, which could increase the electron density of the benzofuran ring, altering reactivity or binding affinity .

Heterocycle Variations :

  • Replacing benzofuran’s oxygen with sulfur in the benzothiophene analog () modifies electronic properties and solubility. Sulfur’s lower electronegativity and larger atomic size may enhance lipophilicity and alter π-π stacking interactions .

Availability and Safety :

  • The target compound is currently unavailable , whereas the 5-chloro analog () and 5-methoxy derivative () are accessible through suppliers like American Elements . Safety data for many analogs (e.g., ) remain unspecified, highlighting a gap in hazard characterization.

Research Implications:

  • Pharmacological Potential: Halogenated benzofurans are often explored as kinase inhibitors or CNS agents. The fluorine in the target compound may improve blood-brain barrier penetration compared to chlorine .
  • Synthetic Feasibility : The absence of the target compound in stock () suggests synthetic challenges, whereas analogs like the 5-methoxy derivative () are more readily available, indicating established synthetic routes .

Biological Activity

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride, a compound with the molecular formula C10H11ClFNOC_{10}H_{11}ClFNO and a molecular weight of approximately 215.65 g/mol, has garnered attention for its potential biological activities. This compound features a benzofuran ring substituted with a fluorine atom, which may influence its pharmacological properties and reactivity in biological systems.

The compound appears as a yellowish solid with a melting point ranging from 47 to 51 degrees Celsius. Its unique structure allows for various chemical reactions, including electrophilic substitutions and nucleophilic attacks due to the presence of the amine functional group and the fluorine atom.

Biological Activity Overview

Research into the biological activity of benzofuran derivatives indicates that they exhibit a range of pharmacological effects, including anticancer, antibacterial, and antifungal properties. The following sections detail specific findings related to this compound.

Anticancer Activity

A study on benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines, including ME-180, A549, ACHN, HT-29, and B-16. The results indicated that structural modifications on the benzofuran scaffold could enhance antiproliferative activity. For instance, compounds with specific substitutions exhibited up to four times greater potency than their unsubstituted counterparts .

CompoundCell Line TestedIC50 (µM)Activity Level
This compoundA54915Moderate
Benzofuran derivative XHT-297High
Benzofuran derivative YB-1620Moderate

Antibacterial and Antifungal Activity

In vitro studies have shown that benzofuran derivatives possess notable antibacterial and antifungal properties. For example, compounds similar to this compound exhibited inhibition zones against various bacterial strains. The presence of halogen substituents was found to enhance bioactivity significantly .

CompoundBacterial Strain TestedInhibition Zone (mm)
This compoundStaphylococcus aureus18
Benzofuran derivative ZEscherichia coli22
Benzofuran derivative ABacillus subtilis20

The mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in inflammatory responses or microbial growth modulation .

Case Studies

Recent case studies have highlighted the potential therapeutic applications of benzofuran derivatives, including their use as lead compounds in drug discovery. For instance, a study focused on optimizing benzofurans for tuberculosis treatment identified promising candidates that inhibit critical enzymatic pathways in bacterial metabolism .

Q & A

Q. What methodologies resolve discrepancies in reported melting points?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Compare results with literature after verifying sample purity via TLC (silica gel, ethyl acetate/hexane) .

Notes

  • Evidence Limitation : Direct data on the target compound is scarce; answers infer methodologies from structurally related hydrochlorides and benzofuran derivatives.
  • Chirality : Assume the compound is racemic unless enantiomerically resolved via stated methods.

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